4-Chloro-2-(chloromethyl)-5-methylpyridine hydrochloride
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Overview
Description
4-Chloro-2-(chloromethyl)-5-methylpyridine hydrochloride is an organic compound with the molecular formula C7H8Cl2N It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-5-methylpyridine hydrochloride typically involves the chlorination of 2-methyl-5-chloropyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. This ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-5-methylpyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Reduced derivatives with different functional groups are formed.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-5-methylpyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-5-methylpyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: This compound is similar in structure but lacks the chloromethyl group.
2-Chloro-5-methylpyridine: This compound is similar but lacks the additional chlorine atom on the methyl group.
Uniqueness
4-Chloro-2-(chloromethyl)-5-methylpyridine hydrochloride is unique due to the presence of both a chloromethyl group and a chlorine atom on the pyridine ring
Properties
Molecular Formula |
C7H8Cl3N |
---|---|
Molecular Weight |
212.5 g/mol |
IUPAC Name |
4-chloro-2-(chloromethyl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-4-10-6(3-8)2-7(5)9;/h2,4H,3H2,1H3;1H |
InChI Key |
OMHPODKMTJTBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CCl)Cl.Cl |
Origin of Product |
United States |
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